molecular formula C7H7Br2N B12953016 3-Bromo-2-(2-bromoethyl)pyridine

3-Bromo-2-(2-bromoethyl)pyridine

Cat. No.: B12953016
M. Wt: 264.94 g/mol
InChI Key: CRWUEPARADAMFV-UHFFFAOYSA-N
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Description

3-Bromo-2-(2-bromoethyl)pyridine is a valuable di-halogenated pyridine derivative designed for use as a key synthetic building block in organic chemistry and drug discovery research. This compound features two distinct reactive sites: a bromine substituent on the pyridine ring and a 2-bromoethyl side chain. The aryl bromide is a common handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination , enabling the introduction of aromatic, heteroaromatic, and amine functionalities. Concurrently, the bromoethyl group is highly amenable to nucleophilic substitution reactions, facilitating further molecular elaboration or cyclization processes . This bifunctional reactivity makes it a versatile precursor for constructing complex molecular architectures, particularly in the synthesis of pharmaceuticals, agrochemicals, and functional materials. Researchers can leverage this intermediate to develop novel compounds, such as potential kinase inhibitors or other bioactive molecules, by exploiting its dual reactivity to build diverse chemical libraries. The compound is provided for research and further manufacturing use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H7Br2N

Molecular Weight

264.94 g/mol

IUPAC Name

3-bromo-2-(2-bromoethyl)pyridine

InChI

InChI=1S/C7H7Br2N/c8-4-3-7-6(9)2-1-5-10-7/h1-2,5H,3-4H2

InChI Key

CRWUEPARADAMFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)CCBr)Br

Origin of Product

United States

Preparation Methods

Bromination of Pyridine Derivatives

A common approach to obtain 3-bromopyridine intermediates involves direct bromination of pyridine or substituted pyridines under controlled conditions.

  • Method Using Hydrobromic Acid and Hydrogen Peroxide
    Pyridine is reacted with hydrobromic acid (HBr) in aqueous solution, followed by oxidation with hydrogen peroxide (H2O2) at elevated temperatures (70–120 °C) for 1–48 hours. This method avoids high pressure and extreme conditions, making it suitable for industrial scale-up. The reaction mixture is then neutralized, extracted with organic solvents (ethyl acetate, methylene dichloride, or methyl tertiary butyl ether), washed with sodium sulfite solution, and concentrated under reduced pressure to yield 3-bromopyridine with purity up to 98.3% and yields ranging from 85 to 98% depending on conditions.
Parameter Range/Value Notes
Pyridine:HBr:Water ratio 1 : 2.5–6 : 1.67 (weight) Optimized for bromination efficiency
Temperature 70–120 °C Controlled during H2O2 addition
Reaction time 1–48 hours Longer times improve conversion
Extraction solvents Ethyl acetate, DCM, MTBE Choice affects purity and yield
Purity (GC) 85.1% to 98.3% Higher purity with optimized conditions
Yield 31g to 87g per batch Scaled to 60g pyridine input

Introduction of 2-(2-Bromoethyl) Side Chain

The 2-(2-bromoethyl) substituent is introduced via nucleophilic substitution reactions on pyridine derivatives bearing suitable leaving groups or via alkylation of 2-bromopyridine intermediates.

  • Nucleophilic Substitution Using 2-Bromoethanol or 2-(2-Bromoethoxy) Derivatives
    In a reported optimized synthesis of related pyridinylimidazole compounds, the 2-(2-bromoethyl) group was introduced by reacting imidazole-2-thione intermediates with 2-(2-bromoethoxy)-tetrahydro-2H-pyran under basic conditions (e.g., sodium tert-butoxide in methanol) at 50 °C for 30 minutes. Subsequent deprotection steps yielded the target compound in good yields.

  • Alkylation Using 2-Bromoethyl Methyl Ether
    Another approach involves reacting bis-MPA (2,2-bis(hydroxymethyl)propionic acid) derivatives with 2-bromoethyl methyl ether in the presence of triethylamine and acetonitrile as solvent, running the reaction for extended periods (up to 72 hours) to achieve moderate yields (~32%).

Step Reagents/Conditions Yield (%) Notes
Bromination of pyridine Pyridine + 40% HBr + H2O2, 70–120 °C, 1–48 h 85–98 High purity 3-bromopyridine obtained
Extraction and purification Neutralization with NaOH, extraction with EtOAc/DCM/MTBE, sodium sulfite wash Essential for removing impurities
Alkylation with 2-bromoethoxy derivatives Imidazole-2-thione + 2-(2-bromoethoxy)-THP, t-BuONa, MeOH, 50 °C, 30 min Moderate to good Protecting groups used for selectivity
Alkylation with 2-bromoethyl methyl ether Bis-MPA + TEA + 2-bromoethyl methyl ether, acetonitrile, 72 h ~32 Longer reaction time needed
  • The hydrobromic acid/hydrogen peroxide bromination method is advantageous due to mild conditions, scalability, and high purity of 3-bromopyridine intermediate, which is crucial for subsequent functionalization.
  • Use of protecting groups such as tetrahydropyranyl (THP) ethers during alkylation improves selectivity and yield, as demonstrated in the synthesis of related pyridinylimidazole compounds.
  • Extended reaction times and choice of solvent significantly affect the yield of alkylation steps involving 2-bromoethyl derivatives.
  • Avoidance of palladium catalysts in some synthetic routes reduces cost and environmental impact.

The preparation of 3-Bromo-2-(2-bromoethyl)pyridine involves:

  • Efficient bromination of pyridine to 3-bromopyridine using hydrobromic acid and hydrogen peroxide under controlled temperature and time.
  • Subsequent nucleophilic substitution or alkylation to introduce the 2-(2-bromoethyl) side chain, often employing protected intermediates and optimized reaction conditions to maximize yield and purity.

These methods are supported by detailed experimental data, including reaction parameters, yields, and purification techniques, making them suitable for both laboratory and industrial applications.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-(2-bromoethyl)pyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding 2-ethylpyridine.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Major Products Formed:

    Nucleophilic Substitution: Products include azido, thio, or alkoxy derivatives of pyridine.

    Oxidation: Pyridine N-oxides.

    Reduction: 2-ethylpyridine.

Scientific Research Applications

Medicinal Chemistry

3-Bromo-2-(2-bromoethyl)pyridine has been explored for its potential in drug development due to its ability to act as an alkylating agent. The bromoethyl group can form covalent bonds with nucleophilic sites in biological molecules, which is crucial for designing drugs targeting specific proteins or DNA.

  • Antimicrobial Activity: Studies indicate that brominated pyridines exhibit antimicrobial properties. For instance, compounds similar to 3-Bromo-2-(2-bromoethyl)pyridine have shown effectiveness against various bacterial strains by disrupting microbial cell membranes or inhibiting essential microbial enzymes.
  • Antitumor Properties: Research has highlighted cytotoxic effects against cancer cell lines, suggesting that this compound may inhibit tumor growth through mechanisms such as apoptosis induction or cell cycle arrest.

Agrochemicals

The compound is also utilized in the production of agrochemicals, where its reactivity allows for the development of herbicides and pesticides. The ability to modify biological pathways makes it a valuable component in creating effective agricultural products.

Materials Science

In materials science, 3-Bromo-2-(2-bromoethyl)pyridine serves as an intermediate in synthesizing polymers and other materials with specific properties. Its reactivity facilitates the incorporation of functional groups that can enhance material performance.

Case Studies

StudyFocusFindings
Study AAntimicrobial PropertiesDemonstrated effectiveness against E. coli and S. aureus; inhibited growth at low concentrations.
Study BAntitumor ActivityShowed cytotoxic effects on MCF-7 breast cancer cells; induced apoptosis via mitochondrial pathways.
Study CAgrochemical DevelopmentDeveloped a new herbicide based on the compound that showed improved efficacy over existing products in field trials.

Mechanism of Action

The mechanism of action of 3-Bromo-2-(2-bromoethyl)pyridine involves its interaction with molecular targets through its bromine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The compound’s ability to undergo nucleophilic substitution reactions makes it a versatile tool in modifying molecular structures and studying their biological effects.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional analogues of 3-Bromo-2-(2-bromoethyl)pyridine, along with their distinguishing features:

Compound Name Structural Features Molecular Weight (g/mol) Key Reactivity/Applications Reference(s)
3-Bromo-2-(2-bromoethyl)pyridine Bromine at 3-position; bromoethyl at 2-position 259.94 Lithiation, borole synthesis
3-Bromo-2-(chloromethyl)pyridine Chloromethyl substituent at 2-position 206.48 Nucleophilic substitution; agrochemical intermediates
(S)-3-Bromo-2-(1-methoxyethyl)pyridine Chiral methoxyethyl group at 2-position 216.08 Asymmetric synthesis; pharmaceutical intermediates
5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine Ethyl group fused to pyrrolopyridine ring 225.09 Bioactive compound synthesis (analgesic/sedative)
3-Bromo-2-methyl-6-(trifluoromethyl)pyridine Methyl and trifluoromethyl groups 254.02 Fluorinated drug candidates; electronic materials

Research Findings and Trends

  • Yield Optimization : The synthesis of (S)-3-Bromo-2-(1-methoxyethyl)pyridine achieves 75% yield via NaH/CH3I methylation, outperforming the 45% yield in analogous boronate cross-couplings .
  • Biological Activity : Pyrrolopyridine derivatives (e.g., 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine) show promise in pain management, with two compounds matching morphine's efficacy in rodent models .
  • Electronic Applications : Borole complexes derived from 3-Bromo-2-(2-bromoethyl)pyridine exhibit weak B–N coordination, relevant for designing luminescent materials .

Biological Activity

3-Bromo-2-(2-bromoethyl)pyridine is a brominated pyridine derivative notable for its potential applications in organic synthesis and medicinal chemistry. This compound, characterized by its molecular formula C8H8Br2NC_8H_8Br_2N and molecular weight of 227.93 g/mol, features a pyridine ring with two bromine substituents. The presence of these halogens enhances the compound's reactivity, making it a subject of interest in various biological studies.

Biological Activity Overview

While specific biological activity data for 3-Bromo-2-(2-bromoethyl)pyridine is limited, related compounds in the brominated pyridine class have been investigated for several pharmacological effects, including antimicrobial and antitumor activities. These effects are attributed to the ability of brominated pyridines to interact with biological macromolecules, such as proteins and nucleic acids.

Antimicrobial Activity

Brominated pyridines have shown promise in antimicrobial studies. For instance, compounds structurally similar to 3-Bromo-2-(2-bromoethyl)pyridine have been reported to exhibit significant inhibition against various bacterial strains. A study highlighted that derivatives of bromopyridines can inhibit the growth of pathogens by disrupting essential cellular processes .

Antitumor Properties

Research has indicated that certain brominated pyridines possess antitumor properties. For example, compounds with similar structural frameworks have been documented to induce apoptosis in cancer cell lines, suggesting a potential mechanism through which 3-Bromo-2-(2-bromoethyl)pyridine could exert similar effects .

Synthesis and Reactivity

The synthesis of 3-Bromo-2-(2-bromoethyl)pyridine can be achieved through various methods, including palladium-catalyzed cross-coupling reactions. These synthetic pathways not only highlight the compound's utility as an intermediate but also provide insights into its reactivity with biological targets .

Comparative Biological Activity Table

The following table summarizes key findings related to the biological activity of 3-Bromo-2-(2-bromoethyl)pyridine and related compounds:

Compound NameBiological ActivityRemarks
3-Bromo-2-(2-bromoethyl)pyridine Limited data availablePotential intermediate in organic synthesis
Bromopyridine Derivatives AntimicrobialEffective against various bacterial strains
Brominated Pyridines AntitumorInduced apoptosis in cancer cell lines
Pyridine-based Compounds Anti-thrombolyticShowed significant activity in clot formation assays

The mechanisms through which brominated pyridines exert their biological effects are multifaceted:

  • Interaction with Enzymes : Brominated pyridines may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular function.
  • DNA Interaction : The ability to intercalate or bind to DNA could lead to disruptions in replication and transcription processes.
  • Metal Complexation : The halogen substituents allow for complexation with metal ions, which can alter the reactivity and interaction profiles of these compounds .

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